N-cyclohexyl-4-(2-methylcyclopropanecarbonyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-(2-methylcyclopropanecarbonyl)piperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives. It is commonly referred to as CPP-115 and is primarily used in scientific research applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain.
Mécanisme D'action
CPP-115 acts as a selective and potent inhibitor of N-cyclohexyl-4-(2-methylcyclopropanecarbonyl)piperazine-1-carboxamide transaminase, which is responsible for the breakdown of N-cyclohexyl-4-(2-methylcyclopropanecarbonyl)piperazine-1-carboxamide in the brain. By inhibiting this enzyme, CPP-115 increases the levels of N-cyclohexyl-4-(2-methylcyclopropanecarbonyl)piperazine-1-carboxamide in the brain, which can lead to a reduction in seizure activity and anxiety-like behavior. N-cyclohexyl-4-(2-methylcyclopropanecarbonyl)piperazine-1-carboxamide is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity, and its dysfunction has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase N-cyclohexyl-4-(2-methylcyclopropanecarbonyl)piperazine-1-carboxamide levels in the brain, which can lead to a reduction in seizure activity and anxiety-like behavior. It has also been found to enhance the effects of other N-cyclohexyl-4-(2-methylcyclopropanecarbonyl)piperazine-1-carboxamideergic drugs, such as benzodiazepines, which can improve their efficacy in treating these disorders. CPP-115 has been found to be well-tolerated in preclinical studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-115 has several advantages for lab experiments, including its potent and selective inhibition of N-cyclohexyl-4-(2-methylcyclopropanecarbonyl)piperazine-1-carboxamide transaminase, which allows for precise modulation of N-cyclohexyl-4-(2-methylcyclopropanecarbonyl)piperazine-1-carboxamide levels in the brain. It is also relatively stable and easy to synthesize, making it a cost-effective research tool. However, CPP-115 has some limitations, including its limited water solubility, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its duration of action in the brain.
Orientations Futures
For research on CPP-115 include investigating its efficacy in treating drug addiction, exploring its effects on other neurotransmitter systems, and developing more potent and selective inhibitors of N-cyclohexyl-4-(2-methylcyclopropanecarbonyl)piperazine-1-carboxamide transaminase. Additionally, research is needed to determine the optimal dosing and administration of CPP-115 for therapeutic use.
In conclusion, CPP-115 is a potent and selective inhibitor of N-cyclohexyl-4-(2-methylcyclopropanecarbonyl)piperazine-1-carboxamide transaminase that has shown promising results in preclinical studies for its potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to determine its safety and efficacy in humans and to explore its full therapeutic potential.
Méthodes De Synthèse
CPP-115 is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis starts with the reaction of cyclohexylamine with 2-methylcyclopropanecarbonyl chloride to produce N-cyclohexyl-2-methylcyclopropanecarbonylamine. This intermediate is then reacted with piperazine in the presence of a coupling agent to yield N-cyclohexyl-4-(2-methylcyclopropanecarbonyl)piperazine-1-carboxamide, which is purified through recrystallization.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. It has been shown to increase N-cyclohexyl-4-(2-methylcyclopropanecarbonyl)piperazine-1-carboxamide levels in the brain, which can lead to a reduction in seizure activity and anxiety-like behavior. CPP-115 has also been found to enhance the effects of other N-cyclohexyl-4-(2-methylcyclopropanecarbonyl)piperazine-1-carboxamideergic drugs, such as benzodiazepines, which can improve their efficacy in treating these disorders.
Propriétés
IUPAC Name |
N-cyclohexyl-4-(2-methylcyclopropanecarbonyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-12-11-14(12)15(20)18-7-9-19(10-8-18)16(21)17-13-5-3-2-4-6-13/h12-14H,2-11H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLAMHWJEMLWGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCN(CC2)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.